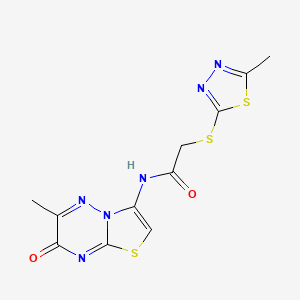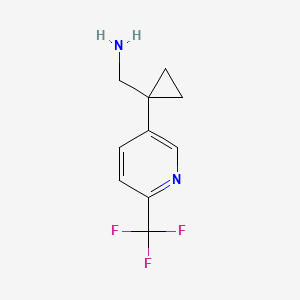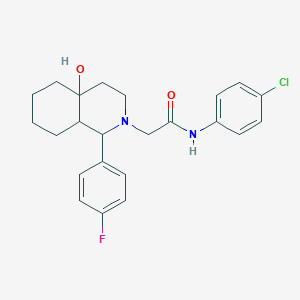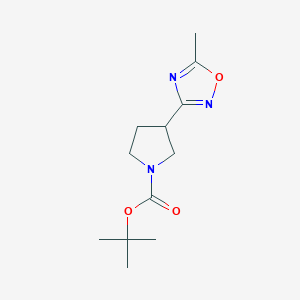![molecular formula C23H24N2O5 B12625180 N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-N-prop-2-en-1-ylglycine CAS No. 918942-22-0](/img/structure/B12625180.png)
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-N-prop-2-en-1-ylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-N-prop-2-en-1-ylglycine is a synthetic compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during the synthesis process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-N-prop-2-en-1-ylglycine typically involves the protection of the amino group of L-alanine with the Fmoc group. This is followed by coupling with N-prop-2-en-1-ylglycine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .
Analyse Chemischer Reaktionen
Types of Reactions
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-N-prop-2-en-1-ylglycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the Fmoc group, using reagents like piperidine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine in DMF for Fmoc deprotection.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Removal of the Fmoc group to yield free amines.
Wissenschaftliche Forschungsanwendungen
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-N-prop-2-en-1-ylglycine is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Potential use in drug development and delivery systems.
Industry: Used in the production of synthetic peptides for various applications.
Wirkmechanismus
The mechanism of action of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-N-prop-2-en-1-ylglycine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of L-alanine, preventing unwanted side reactions during peptide chain elongation. The Fmoc group can be selectively removed using piperidine, allowing for the sequential addition of amino acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-2-methylalanine
- N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-methoxy-L-phenylalanine
- N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(13C6,15N)norleucine
Uniqueness
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-N-prop-2-en-1-ylglycine is unique due to its specific structure that combines the Fmoc-protected L-alanine with N-prop-2-en-1-ylglycine. This unique combination allows for specific applications in peptide synthesis and research that are not possible with other similar compounds .
Eigenschaften
CAS-Nummer |
918942-22-0 |
|---|---|
Molekularformel |
C23H24N2O5 |
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]-prop-2-enylamino]acetic acid |
InChI |
InChI=1S/C23H24N2O5/c1-3-12-25(13-21(26)27)22(28)15(2)24-23(29)30-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h3-11,15,20H,1,12-14H2,2H3,(H,24,29)(H,26,27)/t15-/m0/s1 |
InChI-Schlüssel |
GMXKZICJQHEOPE-HNNXBMFYSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N(CC=C)CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
CC(C(=O)N(CC=C)CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol](/img/structure/B12625097.png)

![2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanamine](/img/structure/B12625109.png)
![5-(3-Methylphenyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12625121.png)
![4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6(5H)-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12625129.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)-](/img/structure/B12625133.png)
![2-{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}-1-(piperidin-1-yl)ethanone](/img/structure/B12625138.png)


![N-[(2-Methylaziridin-1-yl)(phenyl)methylidene]hydroxylamine](/img/structure/B12625154.png)




